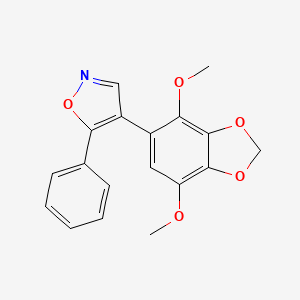![molecular formula C20H18FN5O2 B11038834 4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11038834.png)
4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions.
Final modifications: Further functionalization to introduce the methyl group and other substituents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mécanisme D'action
The mechanism of action of 4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 4-(4-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C20H18FN5O2 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-2-(4-methoxyanilino)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H18FN5O2/c1-12-11-17(27)26-18(13-3-5-14(21)6-4-13)24-19(25-20(26)22-12)23-15-7-9-16(28-2)10-8-15/h3-11,18H,1-2H3,(H2,22,23,24,25) |
Clé InChI |
KXRLGGQVMJYIGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11038761.png)
![4-(Methoxymethyl)-6-methyl-2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11038763.png)

![Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B11038774.png)
![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B11038778.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide](/img/structure/B11038782.png)
![8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B11038786.png)
![4-Amino-7-(4-fluorophenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038795.png)
![4-Cyano-2-methoxy-6-[(phenylcarbonyl)amino]phenyl benzoate](/img/structure/B11038803.png)
![6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038805.png)

![1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11038816.png)
![2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B11038822.png)
![6-(2,5-Difluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038828.png)
